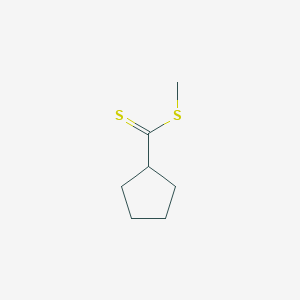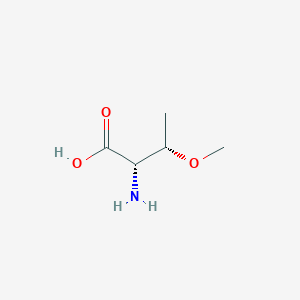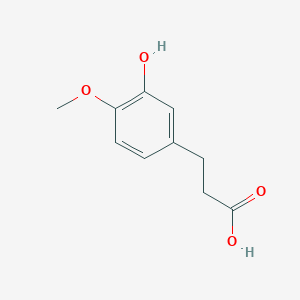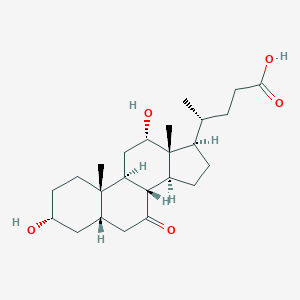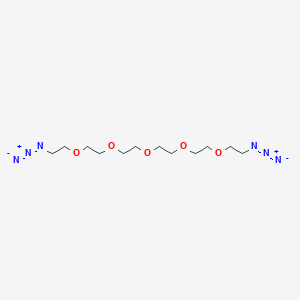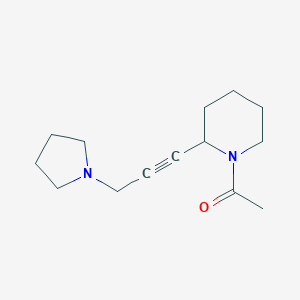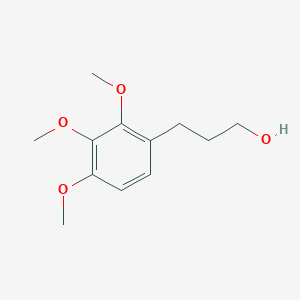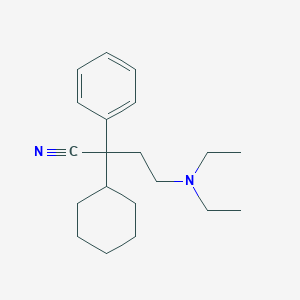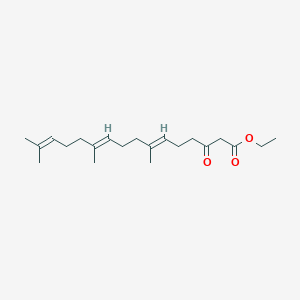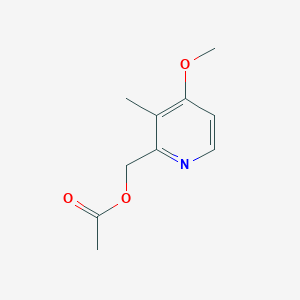
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine
Descripción general
Descripción
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. Pyridine derivatives are crucial for their versatile applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives often involves methods such as the Perkin-acyl-Mannich reaction, which allows for the regioselective introduction of substituents on the pyridine ring under mild conditions. For example, a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine has been achieved using catalytic amounts of copper(II) triflate (Crotti, Berti, & Pineschi, 2011). This methodology could be applicable for synthesizing similar structures.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of substituents attached to the pyridine ring. For instance, studies on related compounds have shown the importance of hydrogen bonding in determining the molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including methoxylation and hydroxymethylation, influenced by the reaction atmosphere. For example, methoxylation at the 3-position of the pyridine ring occurs under oxygen, while both methoxylation and hydroxymethylation can occur at the 2-position under nitrogen (Sugiyama et al., 1982).
Propiedades
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJYHWFUSJKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442064 | |
| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine | |
CAS RN |
102625-98-9 | |
| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

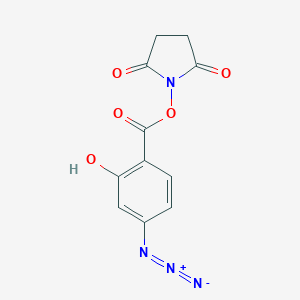
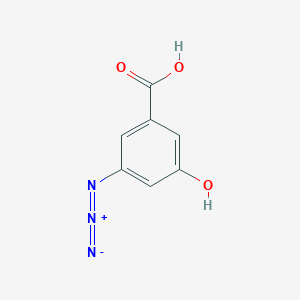
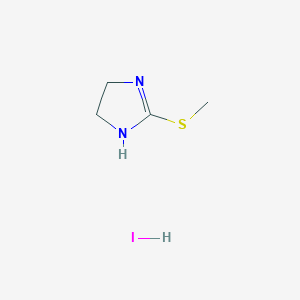
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
